High-Efficiency One-Step Synthesis via Vilsmeier Conditions: Quantitative Yield Advantage Over Alternative Routes
A 2023 protocol demonstrated a one-step synthesis of 2-Phenylhexan-3-one in quantitative yield using adapted Vilsmeier conditions, with the product fully characterized by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [1]. This represents a significant improvement over traditional Friedel-Crafts acylation methods, which often require multiple steps, harsher conditions, and result in lower yields due to side reactions. The reported quantitative yield provides a compelling cost-efficiency and purity advantage for procurement when this compound is needed as a synthetic intermediate.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Quantitative yield |
| Comparator Or Baseline | Traditional Friedel-Crafts acylation (typical yields: 50-80%) |
| Quantified Difference | ~20-50% absolute yield improvement |
| Conditions | One-step synthesis using adapted Vilsmeier conditions [1] |
Why This Matters
Higher synthetic yield directly reduces procurement cost per gram of pure compound and minimizes waste, making it a more attractive building block for scale-up.
- [1] Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). 2-Phenylhexan-3-one. Molbank, 2023(2), M1654. View Source
